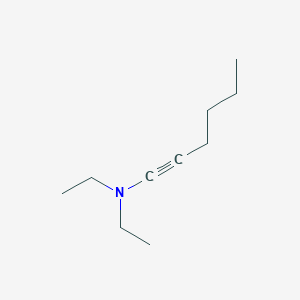![molecular formula C15H9N3 B14758673 Pyrido[3,2-f][1,7]phenanthroline CAS No. 217-81-2](/img/structure/B14758673.png)
Pyrido[3,2-f][1,7]phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[3,2-f][1,7]phenanthroline: is a heterocyclic aromatic compound with the molecular formula C15H9N3 and a molecular weight of 231.2521 g/mol . It is known for its unique structure, which includes multiple aromatic rings and nitrogen atoms, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-f][1,7]phenanthroline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 1,10-phenanthroline with pyridine derivatives. The reaction often requires the presence of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial methods are less commonly disclosed due to proprietary processes.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrido[3,2-f][1,7]phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenanthrolines .
Applications De Recherche Scientifique
Chemistry: Pyrido[3,2-f][1,7]phenanthroline is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: In biological research, this compound and its derivatives are investigated for their potential as antimicrobial and anticancer agents. The compound’s ability to intercalate with DNA makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of dyes and pigments due to its stable aromatic structure. It is also explored for its electronic properties in the fabrication of organic semiconductors .
Mécanisme D'action
The mechanism of action of Pyrido[3,2-f][1,7]phenanthroline involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs . Additionally, its ability to form stable complexes with metal ions can inhibit metalloproteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Phenanthroline: A simpler analog with similar coordination chemistry properties.
Pyrido[2,3-f][1,7]phenanthroline: Another isomer with slightly different chemical properties and reactivity.
Uniqueness: Pyrido[3,2-f][1,7]phenanthroline is unique due to its specific arrangement of nitrogen atoms and aromatic rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in coordination chemistry and as a potential therapeutic agent .
Propriétés
Numéro CAS |
217-81-2 |
|---|---|
Formule moléculaire |
C15H9N3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
pyrido[2,3-f][1,10]phenanthroline |
InChI |
InChI=1S/C15H9N3/c1-4-10-11-5-2-8-17-14(11)15-12(6-3-9-18-15)13(10)16-7-1/h1-9H |
Clé InChI |
ZYKDOZFGHIXSDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C=CC=NC3=C4C(=C2N=C1)C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
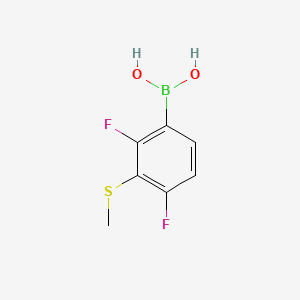
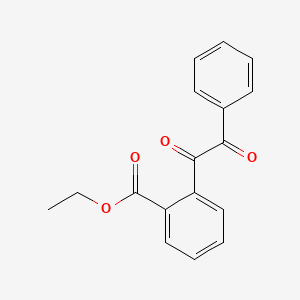
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
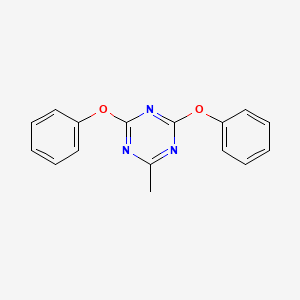
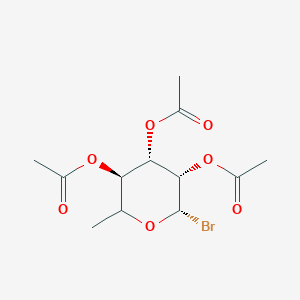
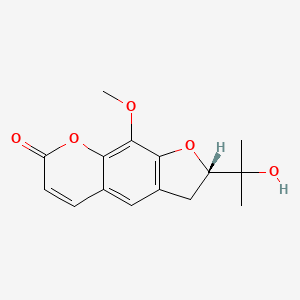
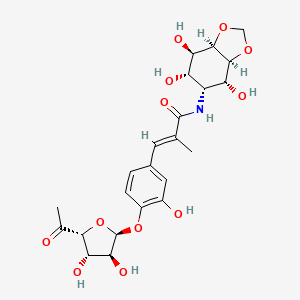
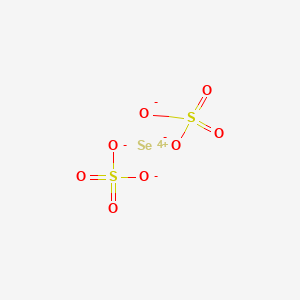
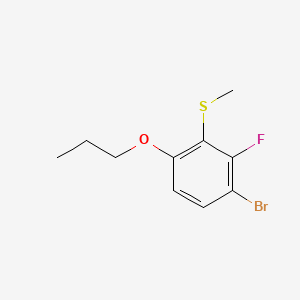
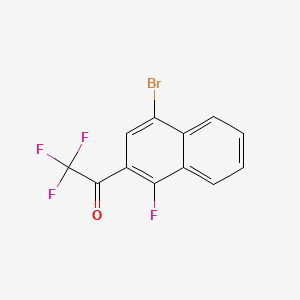
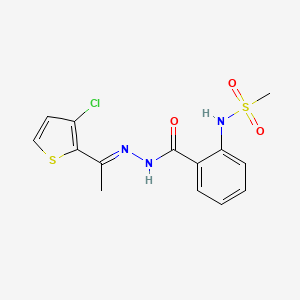
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
